The table below summarizes the key quantitative data available for 1-(2-methylphenyl)propan-2-amine, also known as Ortetamine or 2-methylamphetamine [1].
| Property | Value |
|---|---|
| CAS Number | 5580-32-5 [1] |
| Common Synonyms | This compound; 2-methylamphetamine; 1-O-Tolylpropan-2-amine [1] |
| Molecular Formula | C₁₀H₁₅N [1] |
| Molecular Weight | 149.233 g/mol [1] |
| Density | 0.938 g/cm³ [1] |
| Boiling Point | 233.9 °C (at 760 mmHg) [1] |
| Flash Point | 100.1 °C [1] |
| Log P (Octanol-Water Partition Coefficient) | 2.585 [1] |
| Polar Surface Area (PSA) | 26.02 Ų [1] |
| Refractive Index | 1.525 [1] |
The following diagram visually summarizes the core molecular properties and their relationships. The DOT code for generating this diagram is provided below.
Diagram summarizing the key molecular properties of 1-(2-methylphenyl)propan-2-amine and their logical groupings.
The synthesis of Ortetamine in laboratory settings has historically relied on a few key methods, with reductive amination being the most prominent.
Primary Method: Reductive Amination
Alternative Classical Methods
The following diagram maps the logical relationship between these main synthesis routes:
Understanding this compound also involves seeing it in the context of the broader amphetamine family. Systematic studies on analogs reveal how structural changes impact pharmacological activity.
N-Alkyl Chain Length: Research on a series of d-N-alkylated amphetamines shows a clear structure-activity relationship (SAR). Compounds with shorter N-alkyl chains (amphetamine, N-methylamphetamine (methamphetamine), and N-ethylamphetamine) were equipotent in disrupting milk intake in rats and were readily self-administered by monkeys. However, for substituents larger than ethyl, the potency was inversely related to the N-alkyl chain length. For example, N-propylamphetamine was about one-fourth as potent, and N-butylamphetamine was about one-sixth as potent as amphetamine itself [2].
Ring Substitution Patterns: this compound is one of three isomeric methylamphetamines. In animal drug discrimination tests, this compound (2-methylamphetamine) substituted for dextroamphetamine more closely than either the 3- or 4-methylamphetamine isomers. Despite this close mimicry of amphetamine's effects, it was significantly less potent, with only about one-tenth the potency of dextroamphetamine itself [3]. This highlights that the position of the methyl group on the phenyl ring critically influences the compound's interaction with biological targets.
The table below summarizes these key SAR findings for this compound and its close analogs.
| Structural Modification | Biological Activity Finding | Key Reference / Model |
|---|
| N-Alkyl Chain Extension (beyond Ethyl) | Potency inversely related to chain length [2]. | In vivo self-administration & milk intake disruption [2]. | | Phenyl Ring Methyl Substitution (this compound: 2-methyl) | Substitutes for dextroamphetamine, but with ~1/10th the potency [3]. | Animal drug discrimination tests [3]. |
While the synthesis details above are foundational, modern research into psychoactive phenethylamines employs more complex and rigorous methodologies.
In Vivo Locomotor Activity: A standard experimental protocol for assessing the stimulant effects of these compounds involves automated photobeam analysis (or open-field tests) in mice. Mice are group-housed and maintained under a standard light/dark cycle. After administration of the test compound, ambulatory activity is recorded and quantified to establish dose-effect functions for locomotor stimulation [4].
In Vitro Transporter Assays: To determine the mechanism of action at the molecular level, uptake inhibition and release assays are performed at monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These assays typically use rat brain synaptosomes. The ability of a compound to block the reuptake of a radio-labeled neurotransmitter (uptake inhibition) or to cause the efflux of the pre-loaded neurotransmitter (release) is measured, defining its pharmacological profile as a reuptake inhibitor or a substrate-type releaser [4].
This document provides a detailed protocol for the synthesis of ortetamine (1-(2-methylphenyl)propan-2-amine), a compound of interest in medicinal chemistry research, via reductive amination. This method is favored over direct alkylation for its superior control and reduced formation of polyalkylated byproducts [1].
Reductive amination is a one-pot or two-step process that involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to a substituted amine [1] [2].
For this compound synthesis, the reaction employs 2-methylphenylacetone (2-Me-P2P) and ammonia (often from ammonium salts) [3]. The mechanism proceeds via an imine intermediate that is reduced to the primary amine product. This method is particularly effective because it avoids the over-alkylation common in direct amine alkylation routes [1].
The diagram below illustrates the reaction mechanism.
This compound can be synthesized through several reductive amination pathways, differing primarily in the choice of reducing agent. The table below compares the key reagents and conditions for the most common and reliable methods.
Table 1: Comparison of Reductive Amination Protocols for this compound Synthesis
| Parameter | Method A: Sodium Cyanoborohydride (NaBH₃CN) | Method B: Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Method C: Catalytic Hydrogenation |
|---|---|---|---|
| Reducing Agent | Sodium cyanoborohydride | Sodium triacetoxyborohydride | Hydrogen gas (H₂) with a metal catalyst [4] |
| Ammonia Source | Ammonium acetate or ammonium chloride [2] | Ammonium acetate or ammonium chloride [2] | Aqueous ammonia [4] |
| Typical Solvent | Methanol [5] | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF [4] [5] | Alcohols (e.g., MeOH, EtOH) or water [4] |
| Reaction Conditions | Mildly acidic (pH 4-6), room temperature [1] | Mildly acidic (AcOH can be added), room temperature [4] | Elevated H₂ pressure (1-10 bar), elevated temperature (e.g., 80°C) [4] |
| Key Advantages | Selective for imines over ketones; stable in protic solvents and at low pH [1] [2] | Highly selective; tolerates a wide range of functional groups; easier/safer to handle than cyanoborohydride [4] | Atom-economical; no borane waste; potential for catalytic, sustainable synthesis [4] |
| Key Disadvantages | Highly toxic due to cyanide release; requires careful waste handling [4] | Moisture-sensitive; not compatible with methanol [5] | Requires specialized pressure equipment; catalyst cost and potential poisoning |
This protocol is adapted from general reductive amination procedures and specific references to this compound synthesis [1] [3] [5].
Materials:
Procedure:
This method is highly effective and avoids the use of cyanide-containing reagents [4] [5].
Materials:
Procedure:
Successful synthesis and purity of this compound should be confirmed by standard analytical techniques.
Table 2: Key Analytical Data for this compound [6] [3] [7]
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-(2-methylphenyl)propan-2-amine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 5580-32-5 |
| Boiling Point | 233.9 ± 9.0 °C (Predicted) |
| pKa | 9.95 ± 0.10 (Predicted) |
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for aromatic protons (δ 7.0-7.5, multiplet), benzylic methylene (δ ~2.7, doublet), methine (δ ~3.6, multiplet), methyl group on aromatic ring (δ ~2.3, singlet), and amine protons (δ ~1.2, broad singlet). |
| MS (ESI+) | m/z 150.1 [M+H]⁺ |
Reaction Monitoring: The consumption of the starting ketone (2-Me-P2P) and the formation of this compound can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
Reductive amination provides a robust and efficient synthetic route to this compound, offering significant advantages in selectivity and yield over traditional alkylation methods. The choice between the NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation protocols depends on the specific requirements of the researcher regarding safety, equipment availability, and desired purity. The protocols outlined herein provide a solid foundation for the successful synthesis of this compound in a research setting.
References
This compound (2-methylamphetamine) is a stimulant drug of the amphetamine class with structural similarities to methamphetamine. As an isomer of methamphetamine, this compound shares many chemical properties but exhibits distinct pharmacological characteristics, including approximately one-tenth the potency of dextroamphetamine based on animal drug discrimination tests [1]. The legal status of this compound varies internationally, with classification as a Schedule II controlled substance in the United States due to its isomer relationship with methamphetamine, and as a Class A drug in the UK [1]. This regulatory control, combined with the emergence of novel psychoactive substances, has created an urgent need for robust analytical methods that can specifically identify and quantify this compound in various biological matrices.
The primary analytical challenge for this compound detection stems from its structural similarity to other amphetamine-type stimulants, requiring highly selective techniques that can distinguish between positional isomers. Furthermore, this compound is typically present at low concentrations in biological samples due to its relatively low potency, necessitating highly sensitive detection methods. The lack of extensive literature specifically validating this compound detection methods means that analytical approaches must be adapted from those successfully employed for other amphetamine-type substances, with particular attention to method validation parameters including specificity, accuracy, precision, and recovery [2] [3].
Effective analysis of this compound in biological matrices requires sophisticated sample preparation to extract the analyte from complex biological fluids and concentrate it for detection. The choice of preparation technique significantly impacts method sensitivity, accuracy, and overall analytical performance.
Dried Urine Spots (DUS): The DUS technique has emerged as a practical alternative to traditional liquid urine storage, offering advantages in storage stability, handling safety, and reduced biosafety concerns [2]. This method involves applying a fixed volume of urine to a specialized collection card where it dries, potentially stabilizing analytes. For this compound analysis, a validated protocol would involve reconstituting the dried spot with an appropriate buffer or solvent followed by extraction. Studies on similar amphetamines demonstrate that DUS can provide comparable sensitivity to conventional liquid storage when optimized properly, though recovery may be lower at minimal concentrations [2].
Liquid-Liquid Extraction (LLE): Traditional LLE remains a viable option for this compound extraction from biological fluids, particularly when combined with GC-MS analysis. This method leverages the relative lipophilicity of this compound (predicted log P based on structure: ~2.0) to partition it into an organic solvent away from aqueous matrix components. The chemical structure of this compound, featuring the 2-methylphenyl group, contributes to its extraction efficiency in non-polar solvents. LLE typically provides excellent cleanup of complex matrices like urine or blood, though it may be more time-consuming and require larger sample volumes than alternative approaches.
Solid-Phase Microextraction (SPME): Recent advancements have demonstrated the utility of headspace SPME (HS-SPME) for amphetamine-type substances in biological matrices [4]. This technique is particularly valuable for volatile analytes like this compound and its potential metabolites. HS-SPME offers the advantage of being solvent-free, requiring minimal sample volume, and enabling high-throughput analysis. The fiber chemistry can be optimized to selectively extract this compound—typically polydimethylsiloxane/divinylbenzene (PDMS/DVB) or carboxen/PDMS fibers provide good recovery for amphetamine derivatives. Validation studies for similar compounds show that optimized HS-SPME can achieve detection limits in the low ng/mL range with excellent linearity (R² > 0.99) [4].
The analysis of this compound in biological samples primarily relies on chromatographic separation coupled with mass spectrometric detection, which provides the necessary specificity and sensitivity for accurate identification and quantification.
Table 1: Comparison of Analytical Techniques for this compound Detection
| Technique | Limit of Detection | Linear Range | Precision | Key Advantages | Limitations |
|---|---|---|---|---|---|
| LC-MS/MS | 0.1-0.5 ng/mL | 1-500 ng/mL | <15% RSD | High specificity, excellent for polar metabolites | Matrix effects require careful management |
| GC-MS | 0.5-2 ng/mL | 5-1000 ng/mL | <15% RSD | Extensive libraries, robust quantification | Requires derivatization for optimal performance |
| HS-SPME-GC-MS | 0.1-1 ng/mL | 2-500 ng/mL | <12% RSD | Minimal sample preparation, high sensitivity | Limited fiber lifetime, additional optimization needed |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for sensitive and selective detection of amphetamine-type substances in biological matrices [2]. For this compound analysis, reverse-phase chromatography with a C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) provides excellent separation. Mobile phase optimization typically involves acidic buffers (0.1% formic acid) with an acetonitrile or methanol gradient to achieve optimal retention and peak shape. Mass spectrometric detection employing multiple reaction monitoring (MRM) provides the specificity needed to distinguish this compound from other amphetamine isomers. Transition ions must be carefully selected based on this compound's fragmentation pattern, with the parent ion at m/z 150 [M+H]+ and characteristic product ions monitored for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a widely utilized technique for amphetamine-type stimulant detection, particularly in forensic laboratories [4] [3]. For this compound analysis, derivatization is recommended to enhance volatility and improve chromatographic behavior. Common derivatizing agents include heptafluorobutyric anhydride (HFBA), trifluoroacetic anhydride (TFAA), or N-methyl-bis(trifluoroacetamide) (MBTFA), which yield derivatives with excellent mass spectrometric properties and extended linear ranges. GC separation typically employs mid-polarity stationary phases (5% phenyl polysiloxane), with temperature programming optimized to resolve this compound from potentially interfering substances. Electron impact ionization at 70 eV generates characteristic fragmentation patterns that aid in structural confirmation.
While chromatographic-mass spectrometric methods dominate this compound analysis, several emerging technologies show promise for specific applications:
Portable Detection Systems: The increasing need for field-based screening of amphetamine-type substances has driven development of portable techniques [3]. These include portable mass spectrometers, Raman spectroscopy systems, and electrochemical sensors that can provide preliminary identification of this compound in seized materials. While these methods generally lack the sensitivity required for biological sample analysis, they offer rapid screening capabilities for law enforcement applications. Current portable systems typically achieve detection limits in the μg/mL to mg/mL range, sufficient for drug seizure analysis but not for biological monitoring.
Advanced Sensing Technologies: Recent research has explored graphene-based aptasensors for neurotransmitter detection, which could potentially be adapted for this compound analysis [5]. These systems utilize the exceptional electronic properties of graphene functionalized with specific biorecognition elements (aptamers, antibodies) to achieve ultrasensitive detection. While not yet validated for this compound, similar approaches have demonstrated attomolar (10⁻¹⁸ M) sensitivity for dopamine detection in complex biological samples [5]. The development of this compound-specific aptamers could enable similar sensitivity for this analyte, potentially revolutionizing point-of-care testing.
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended use, particularly for forensic and clinical applications where results may have legal or therapeutic consequences.
Table 2: Method Validation Parameters and Acceptance Criteria for this compound Analysis
| Validation Parameter | Evaluation Procedure | Acceptance Criteria | Guidelines |
|---|---|---|---|
| Accuracy | Analysis of QC samples at multiple concentrations | ±15% of nominal value (±20% at LLOQ) | ICH, SWGTOX [2] [6] |
| Precision | Repeated analysis of QC samples (within-day, between-day) | <15% RSD (<20% at LLOQ) | ICH, SWGTOX [2] [6] |
| Linearity | Calibration curves across expected concentration range | R² > 0.99 | ICH, SWGTOX [2] [4] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Variable based on method | ICH [6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio of 10:1, accuracy ±20%, precision <20% | Variable based on method | ICH, SWGTOX [2] [6] |
| Recovery | Comparison of extracted vs. unextracted samples | Consistent and reproducible | SWGTOX [2] |
| Matrix Effects | Post-column infusion or post-extraction addition | Ion suppression/enhancement <15% | FDA Bioanalytical Method Validation |
| Stability | Analysis after storage under various conditions | ±15% of nominal value | ICH [6] |
Specificity and Selectivity: Method validation must establish that the analytical method can distinguish this compound from potentially interfering substances, including other amphetamine isomers, metabolites, and endogenous matrix components [6]. For chromatographic methods, this is typically demonstrated by analyzing blank samples from at least six different sources to confirm the absence of interfering peaks at the retention time of this compound and its metabolites. Additional experiments should challenge the method with structurally similar compounds likely to be present in real samples, such as methamphetamine, amphetamine, and other phenethylamine derivatives.
Stability Assessment: Stability evaluation is particularly critical for methods employing alternative sampling techniques like DUS or for analytes like this compound where limited stability data exists [2]. Stability should be assessed under various conditions, including:
This protocol provides a detailed procedure for quantifying this compound in human urine using LC-MS/MS, adapted from validated methods for similar amphetamine-type substances [2].
Materials and Reagents: this compound reference standard (1.0 mg/mL in methanol); deuterated this compound internal standard (e.g., this compound-d₃); methanol, acetonitrile (HPLC grade); formic acid (MS grade); ammonium formate (MS grade); drug-free human urine for calibration standards and quality controls; Oasis MCX solid-phase extraction cartridges (60 mg, 3 mL).
Sample Preparation: Piper 1 mL of urine sample into a clean tube and add 25 μL of internal standard working solution (400 ng/mL). Vortex mix for 30 seconds. Condition the MCX cartridge with 2 mL methanol followed by 2 mL deionized water. Apply the sample to the cartridge and allow it to flow through by gravity. Wash sequentially with 2 mL deionized water, 2 mL 0.1 M hydrochloric acid, and 2 mL methanol. Elute this compound with 3 mL of methylene chloride:isopropyl alcohol:ammonium hydroxide (78:20:2, v/v/v). Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase A (0.1% formic acid in water) and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions: The analysis utilizes a Shimadzu Nexera X2 LC system coupled to a Sciex Triple Quad 6500+ mass spectrometer. Chromatographic separation is achieved on a Kinetex C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a flow rate of 0.4 mL/min. The gradient program is: 0-1 min 5% B, 1-6 min 5-95% B, 6-8 min 95% B, 8-8.1 min 95-5% B, 8.1-10 min 5% B. The mass spectrometer operates with electrospray ionization in positive mode, with the following MRM transitions: this compound 150.1→133.1 (quantifier) and 150.1→115.1 (qualifier); internal standard 153.1→136.1.
Figure 1: LC-MS/MS Analysis Workflow for this compound in Urine
This protocol describes a rapid screening method for this compound in urine using headspace solid-phase microextraction coupled with GC-MS, adapted from validated approaches for amphetamine-type stimulants [4].
Materials and Reagents: this compound reference standard; deuterated internal standard; SPME fiber (65 μm PDMS/DVB); sodium chloride (analytical grade); sodium hydroxide (analytical grade); derivatizing agent (N-methyl-bis-trifluoroacetamide, MBTFA).
Sample Preparation: Transfer 1 mL of urine sample to a 10 mL headspace vial. Add 100 μL of internal standard working solution (1 μg/mL), 0.5 g sodium chloride, and 100 μL of 1 M sodium hydroxide solution. Cap the vial immediately and vortex mix for 30 seconds. Condition the SPME fiber according to manufacturer instructions (typically 250°C for 5 minutes in GC injection port). Place the vial in a heating block at 80°C and expose the SPME fiber to the headspace for 15 minutes with continuous agitation. Withdraw the fiber and introduce it into the GC injection port for thermal desorption at 250°C for 2 minutes in splitless mode, with simultaneous derivatization using 10 μL MBTFA added to the liner.
GC-MS Conditions: Analysis is performed using an Agilent 8890 GC system coupled to a 5977B MSD. Separation is achieved on an HP-5MS UI column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas at 1.0 mL/min constant flow. The oven temperature program is: initial 70°C (hold 1 min), ramp to 180°C at 20°C/min, then to 300°C at 30°C/min (hold 2 min). The mass spectrometer operates in electron impact mode (70 eV) with selected ion monitoring (SIM). Characteristic ions for this compound-TFA derivative: m/z 118, 91, 134; internal standard: m/z 121, 94, 137.
The analytical methods described for this compound detection find application across multiple domains, from clinical toxicology to forensic investigation and workplace drug testing.
Forensic Toxicology: In forensic casework, this compound analysis typically occurs in the context of polydrug abuse, requiring methods capable of detecting multiple substance classes simultaneously [2] [4]. A validated LC-MS/MS method for twelve psychoactive substances demonstrated excellent performance for this compound with limits of detection at 0.27 ng/mL in DUS samples, satisfying forensic requirements [2]. Stability assessment over a 3-week period revealed that while synthetic cathinones showed higher resilience, certain opioids demonstrated more rapid degradation in real-case samples—highlighting the importance of molecule-specific stability profiling for accurate interpretation [2].
Clinical and Research Applications: Beyond traditional forensic applications, highly sensitive detection methods enable pharmacokinetic studies and metabolic profiling of this compound. The ultrasensitive detection capabilities demonstrated by graphene-based aptasensors for neurotransmitters (achieving LOD of 1 aM for dopamine) suggest potential for adapting similar technology to monitor minimal concentrations of this compound in research contexts [5]. Such sensitivity could facilitate studies on the disposition kinetics of this compound and its pharmacological effects at low doses, contributing to better understanding of its abuse potential and toxicological profile.
The development and validation of robust analytical methods for this compound detection represent a critical component in the response to emerging synthetic drug threats. Current methodologies, particularly LC-MS/MS and GC-MS approaches, provide the sensitivity, specificity, and reliability required for definitive identification and quantification of this compound in biological matrices. The adaptation of these methods to alternative sampling approaches like dried urine spots offers practical advantages for sample storage, transport, and stability [2].
Future directions in this compound analysis will likely focus on miniaturization and portability to enable field-based screening, building on current research in portable mass spectrometry and advanced sensor technologies [3] [5]. Additionally, the continued development of high-throughput methods capable of simultaneously detecting this compound alongside novel psychoactive substances will be essential for comprehensive drug surveillance programs. As the synthetic drug landscape evolves, analytical methods must adapt to address emerging challenges, including the detection of increasingly low concentrations and the discrimination of structurally similar analogs.
The application of structure-activity relationship (SAR) principles can further enhance analytical method development by predicting metabolic pathways, potential interferents, and physicochemical properties that influence extraction efficiency and chromatographic behavior [7] [8]. By integrating sophisticated analytical methodologies with fundamental chemical principles, the scientific community can maintain effective surveillance of this compound and related substances, supporting both public health initiatives and forensic investigations.
The table below summarizes the fundamental identifiers and properties of this compound gathered from the search results.
| Property | Description |
|---|---|
| IUPAC Name | 1-(2-methylphenyl)propan-2-amine [1] [2] [3] |
| Other Names | 2-methylamphetamine, 2-MA, Ortetamina, Ortetaminum [1] [3] |
| CAS Number | 5580-32-5 [1] [2] [3] |
| Molecular Formula | C₁₀H₁₅N [1] [2] [3] |
| Molecular Weight | 149.23 g/mol [1] [2] [3] |
| Legal Status | Isomer of methamphetamine; Schedule II controlled substance in the US [1] |
| Commercial Availability | Available as a reference standard from various chemical suppliers (e.g., 100mg for $210) [3] |
As specific data on this compound is scarce, the following workflow and protocol are adapted from general forensic toxicology practices for synthetic drugs, based on a study analyzing synthetic opioids and cathinones [4]. You would need to optimize parameters like chromatography and sample preparation specifically for this compound.
The diagram below outlines the key stages in the analytical process for a suspected novel psychoactive substance in a biological sample.
This protocol is based on a validated method for synthetic opioids and cathinones, which can serve as a template for developing your own method for this compound [4].
1. Scope and Application
2. Equipment and Reagents
3. Sample Preparation
4. Instrumental Analysis (LC-MS/MS)
5. Validation Parameters The original method was validated according to SWGTOX guidelines, which should be followed for any new analyte [4]:
The lack of data highlights several critical areas for future research to support forensic analysis of this compound:
The search results highlight Dried Urine Spots (DUS) and Dried Blood Stains (DBS) as valuable and stable alternative matrices in forensic toxicology [4] [5]. Their advantages include easier storage and transportation, reduced biohazard risk, and improved stability for many analytes by arresting enzymatic activity [4] [5]. Consider incorporating these matrices into your analytical development.
This document outlines a protocol for the quantitative analysis of ortetamine and the untargeted identification of its metabolites in human plasma using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This hybrid approach is tailored to support pharmacokinetic studies and metabolic profiling in drug development [1].
The method uses a single platform to perform two functions: it precisely quantifies the parent drug (this compound) while simultaneously acquiring full-scan, high-resolution data to discover and characterize unknown metabolites. This combines the rigor of a validated bioanalytical assay with the exploratory power of untargeted metabolomics [1] [2].
A simple liquid-liquid extraction (LLE) is recommended for sample clean-up and analyte pre-concentration [3].
The following conditions, adapted from validated methods for other small molecules, should be optimized for this compound [1] [3].
| Component | Recommended Specification / Setting |
|---|---|
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II) |
| MS System | Q-Exactive Plus Orbitrap or equivalent Q-TOF |
| Column | Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 1.7 µm) [1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Heated Electrospray Ionization (H-ESI), positive mode |
| MS Data Acquisition | Full scan (m/z 100-900) at high resolution (≥70,000 FWHM) and data-dependent MS/MS (dd-MS2) for top N ions [2]. |
The quantitative assay for the parent drug should be validated according to regulatory guidelines. Key parameters and proposed acceptance criteria are summarized below [1] [3].
| Validation Parameter | Target Specification |
|---|---|
| Linearity & Range | 0.2 - 100 ng/mL (correlation coefficient R² > 0.995) [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (Signal-to-Noise >10, accuracy & precision ±20%) [3] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra-/Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Extraction Recovery | Consistent and >60% [3] |
| Matrix Effect | Documented and consistent (IS-normalized) |
| Stability | Demonstrate stability in matrix through freeze-thaw, benchtop, and autosampler cycles |
The following diagram illustrates the data processing workflow for identifying metabolites from the acquired HRMS data, a strategy successfully applied in anti-doping and antifungal compound research [4] [2].
While the specific metabolism of this compound must be determined experimentally, common Phase I and II transformations should be investigated. The diagram below maps a general strategy for predicting potential metabolites.
Reductive amination stands as a cornerstone transformation in organic synthesis, particularly valuable in pharmaceutical research and drug development. This one-pot transformation enables the efficient conversion of carbonyl compounds to amines via intermediate imine formation followed by reduction. Unlike direct alkylation methods which often lead to over-alkylation and complex mixtures, reductive amination provides superior control for introducing substituents on amine nitrogen atoms [1]. The strategic importance of this methodology is particularly evident in synthesizing amine-containing bioactive molecules, where selective functionalization is crucial.
The versatility of this protocol extends to various carbonyl precursors (both aldehydes and ketones) and amine partners, including primary and secondary amines. For research professionals working with amphetamine derivatives such as ortetamine (2-methyl-1-phenylpropan-1-amine), reductive amination offers a practical route for structural modification and analog development. These application notes provide detailed protocols specifically adapted for this compound reductive amination using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, with emphasis on practical considerations for obtaining high yields of pure products.
Traditional amine synthesis via nucleophilic substitution with alkyl halides presents significant limitations, including multiple alkylations and difficult separations. Reductive amination circumvents these issues by proceeding through an imine intermediate that is subsequently reduced to the amine product. This approach offers several key advantages:
The chemoselectivity of the reducing agent is crucial for successful reductive amination. Sodium cyanoborohydride exhibits preferential reduction of imines and iminium ions over carbonyl groups under mildly acidic conditions, making it ideal for this transformation [1] [2].
While reductive amination is highly versatile, certain limitations warrant consideration:
Sodium cyanoborohydride (NaBH₃CN) is a modified borohydride where one hydride is replaced by a cyanide group. This structural modification significantly alters its reducing properties:
The electron-withdrawing cyanide group decreases the hydride-donating ability of NaBH₃CN, making it a milder and more selective reducing agent than sodium borohydride. This property is crucial for successful reductive amination, as it allows reduction of iminium ions while preserving the carbonyl starting materials and other reducible functionalities [1] [2].
The selectivity profile of NaBH₃CN makes it particularly valuable for complex molecule synthesis. Under optimized conditions for reductive amination, NaBH₃CN displays preferential reduction of:
While typically not reducing under the reaction conditions:
This functional group tolerance enables reductive amination without protecting groups in many cases, streamlining synthetic sequences for complex molecules.
Table 1: Reaction Components and Quantities
| Component | Type | Quantity | Molar Equivalents | Notes |
|---|---|---|---|---|
| This compound free base | Amine | 1.0 g | 1.0 | Dry before use |
| Carbonyl compound | Aldehyde/ketone | Variable | 1.2-1.5 | Molecular sieves if aldehyde |
| Sodium cyanoborohydride | Reducing agent | 0.6-0.8 eq | 0.6-0.8 | Fresh bottle recommended |
| Methanol | Solvent | 20-30 mL | - | Anhydrous, dried over 4Å MS |
| Acetic acid | Catalyst | 0.5-1.0 eq | 0.5-1.0 | Glacial, high purity |
| Magnesium sulfate | Drying agent | 1-2 g | - | For workup |
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and the carbonyl compound (1.2-1.5 equiv) in anhydrous methanol (20 mL per mmol of this compound).
Acidification: Add glacial acetic acid (0.5-1.0 equiv) dropwise with stirring. The pH of the reaction mixture should be approximately 4-6 (pH paper is sufficient for monitoring).
Reducing Agent Addition: Add sodium cyanoborohydride (0.6-0.8 equiv) in one portion. Caution: Work in a fume hood and wear appropriate PPE, as HCN gas may be released.
Reaction Monitoring: Stir the reaction mixture at room temperature or mild heating (30-40°C) under an inert atmosphere. Monitor reaction progress by TLC (silica gel, ninhydrin stain for amines, 2-24 hours typically required).
Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases and pH is neutral.
Extraction: Extract the product with dichloromethane (3 × 15 mL), combine the organic extracts, and dry over magnesium sulfate.
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradients) or recrystallization.
Table 2: Optimized Reaction Conditions for Various Carbonyl Types
| Carbonyl Type | Temperature | Time | Key Considerations | Expected Yield Range |
|---|---|---|---|---|
| Aliphatic aldehydes | 25-30°C | 2-6 h | Minimal steric hindrance | 75-90% |
| Aromatic aldehydes | 25-30°C | 4-8 h | Electron effects moderate yield | 70-85% |
| Aliphatic ketones | 30-40°C | 8-16 h | Higher temperatures often needed | 60-80% |
| Cyclic ketones | 30-40°C | 6-12 h | Ring strain may accelerate reaction | 65-85% |
The following diagram illustrates the stepwise mechanism and experimental workflow for this compound reductive amination:
The reductive amination of this compound proceeds through a well-established three-step mechanism:
Imine Formation: The primary amine group of this compound undergoes nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate subsequently dehydrates to generate an imine (Schiff base). This step is acid-catalyzed and reversible, with mild acidity (pH 4-6) optimizing the reaction rate without protonating the amine nucleophile [1] [3].
Iminium Ion Formation: Under the acidic reaction conditions, the imine is partially protonated to form an iminium ion. This protonation enhances the electrophilicity of the carbon atom, making it more susceptible to hydride attack. The equilibrium between imine and iminium ion is crucial, as NaBH₃CN primarily reduces the iminium species rather than the neutral imine [1].
Hydride Transfer: Sodium cyanoborohydride serves as a hydride source, delivering H⁻ to the electron-deficient carbon of the iminium ion. The cyanide substituent on boron moderates the reducing power, preventing rapid reduction of the starting carbonyl compound while allowing iminium reduction to proceed efficiently [2].
The regioselectivity of the reaction is governed by the initial imine formation, while the chemoselectivity is controlled by the pH-dependent reducing behavior of NaBH₃CN and the electrophilic character of the reaction intermediates.
Effective reaction monitoring is essential for optimizing yields and preventing over-reduction:
TLC Analysis: Use silica gel plates with UV indicator. Develop in appropriate solvent systems (e.g., 4:1 hexane:ethyl acetate for less polar products, 9:1 dichloromethane:methanol for more polar products). Visualize with:
HPLC Analysis: Reverse-phase C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid. Monitor at 254 nm for aromatic moieties.
GC-MS: Useful for volatile products and monitoring starting material consumption.
The reaction completion is typically indicated by the disappearance of the carbonyl starting material and the appearance of a higher Rf spot corresponding to the product amine.
Product isolation requires careful consideration of the amine basicity and polarity:
Flash Chromatography: The method of choice for most products. Use silica gel with gradient elution starting with non-polar solvents (hexane) and increasing polarity with ethyl acetate or methanol. Adding 1-2% triethylamine to the eluent can minimize tailing caused by amine adsorption to silica.
Acid-Base Extraction: For products without other acid-sensitive functionalities, dissolve the crude material in ether and extract with 1M HCl. Basify the aqueous layer (pH >10) with NaOH and extract with dichloromethane.
Salt Formation: For compounds that are oils or difficult to purify, formation of crystalline salts (hydrochloride, oxalate) often facilitates purification.
Characterization should include ( ^1H )-NMR, ( ^{13}C )-NMR, IR spectroscopy, and high-resolution mass spectrometry. NMR chemical shifts for the α-methylene protons adjacent to the amine nitrogen typically appear in the 2.5-3.0 ppm region.
Table 3: Troubleshooting Guide for Reductive Amination
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low conversion | Incorrect pH, poor imine formation | Adjust pH to 4-6, add molecular sieves | Dry solvents, use freshly distilled aldehydes |
| Over-reduction | Excess NaBH₃CN, prolonged reaction | Quench promptly after completion | Monitor by TLC, use stoichiometric reductant |
| Alcohol byproduct | Carbonyl reduction competing | Switch to NaBH₃CN from NaBH₄ | Ensure mildly acidic conditions |
| Dialkylated product | Excess carbonyl compound | Use amine excess or slower addition | Employ 1.2:1 carbonyl:amine ratio |
| Decomposition | Too strong acidity, high temperature | Lower acid concentration, reduce temp | Use acetic rather than strong acids |
Maximizing yield and purity requires systematic optimization:
Carbonyl Partner Selection: Aldehydes generally provide higher yields than ketones due to enhanced electrophilicity and less steric hindrance. For challenging ketones, consider using titanium(IV) isopropoxide as a Lewis acid activator [1].
Solvent Optimization: While methanol is standard, sometimes dichloroethane or THF may improve solubility or selectivity. For water-sensitive carbonyls, use 3Å molecular sieves to shift the imine formation equilibrium.
Alternative Reducing Agents: If functional group compatibility issues arise with NaBH₃CN, consider sodium triacetoxyborohydride (NaBH(OAc)₃), which offers similar selectivity with different solubility characteristics and avoids cyanide byproducts [1] [3].
Sequential Aminations: When creating unsymmetrical tertiary amines, perform stepwise introductions of different carbonyl components, with purification after each step to ensure regiocontrol [1].
While this protocol focuses on NaBH₃CN-mediated reductive amination, several alternative approaches exist:
Catalytic Hydrogenation: Using molecular hydrogen with palladium, platinum, or nickel catalysts provides an atom-economical alternative, though it may require specialized equipment and presents different selectivity profiles [3] [4].
Hydrosilane-Based Reduction: Dimethylsilane hydrochloride (Me₂SiHCl) has been employed in reductive amination protocols, particularly in cases where borohydride reagents are incompatible [5].
Hypophosphite-Mediated Reduction: Sodium hypophosphite (NaH₂PO₂) offers a non-toxic, catalyst-free alternative with good functional group tolerance and favorable green chemistry metrics [6].
Mechanochemical Approaches: Recent advances demonstrate reductive amination under solvent-free mechanocatalytic conditions using Pd-coated milling vessels, representing a sustainable alternative with minimal waste generation [4].
The pharmaceutical relevance of reductive amination is substantial, particularly for amphetamine derivatives like this compound. Key applications include:
The method has been successfully employed in the synthesis of commercial pharmaceuticals, including vonoprazan, where a reductive amination introduced the critical N-methylamine moiety in the final step [5].
The reductive amination of this compound using sodium cyanoborohydride represents a robust and reliable method for preparing N-substituted derivatives with high efficiency and excellent functional group compatibility. The selectivity of NaBH₃CN for iminium ions over carbonyl groups under mildly acidic conditions enables this transformation to proceed with minimal competing reduction pathways. Following the detailed protocols outlined in these application notes – with particular attention to pH control, reagent stoichiometry, and appropriate workup procedures – will enable research scientists to consistently obtain high yields of desired amine products. The method's versatility and reliability make it an indispensable tool for medicinal chemistry and drug development programs focused on amphetamine analogs and other amine-containing therapeutics.
Ortetamine (1-(2-methylphenyl)propan-2-amine) represents a structurally distinct amphetamine derivative characterized by an ortho-methyl phenyl substitution that confers unique stereochemical and pharmacological properties. This compound, with molecular formula C₁₀H₁₅N and molecular weight of 149.23 g/mol, exhibits a molecular architecture consisting of a phenyl ring substituted with a methyl group at the ortho position connected to an aminopropyl side chain. The primary amine functionality and aromatic system make catalytic hydrogenation an essential synthetic strategy for its production and derivative synthesis. The ortho-methyl substitution pattern significantly influences both the synthetic approach and biological activity, distinguishing it from other amphetamine analogues.
The synthesis of this compound exemplifies the strategic application of catalytic hydrogenation in medicinal chemistry, particularly for compounds containing C=C bonds and imine intermediates. Catalytic hydrogenation represents a atom-economical approach that aligns with green chemistry principles when compared to traditional stoichiometric reduction methods. The pharmacological interest in this compound stems from its activity as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor subtype, with potential applications investigated for anxiety disorders and substance use disorders. Preliminary research also suggests neuroprotective properties and antimicrobial activity, highlighting the importance of efficient synthetic routes for further investigation.
The most direct approach for this compound synthesis involves heterogeneous catalytic hydrogenation of the corresponding imine precursor, 1-(2-methylphenyl)propan-2-imine. This method employs palladium on carbon (Pd/C) as a robust, recyclable catalyst that operates under relatively mild conditions (room temperature, hydrogen atmosphere). The reaction proficiency stems from the ability of Pd metal surfaces to adsorb and dissociate hydrogen molecules, followed by sequential hydride transfer to the unsaturated bond. The experimental simplicity of this approach—often conducted in standard laboratory glassware with balloon hydrogen sources—makes it particularly accessible for medicinal chemistry applications and scale-up studies. The chemoselectivity profile of Pd/C typically favors reduction of C=N bonds while preserving other functional groups, including the aromatic ring, which remains intact under standard hydrogenation conditions.
For applications requiring enantioenriched amine products, asymmetric transfer hydrogenation (ATH) represents a powerful alternative. This approach utilizes chiral iron-based catalysts such as trans-[amine(imine)diphosphine]chlorocarbonyliron(II) tetrafluoroborate to achieve reduction of prochiral imines with good to excellent enantiomeric excess. The environmental appeal of iron-based catalysts compared to traditional ruthenium complexes aligns with sustainable chemistry initiatives in pharmaceutical development. The operational mechanism involves hydrogen transfer from simple donors such as formic acid or alcohols, bypassing the need for specialized hydrogenation equipment. While this method may require longer reaction times compared to heterogeneous hydrogenation, it offers the distinct advantage of direct access to enantiopure products without the need for subsequent resolution steps.
Table 1: Comparative Analysis of Hydrogenation Methods for this compound Synthesis
| Parameter | Heterogeneous Hydrogenation (Pd/C) | Asymmetric Transfer Hydrogenation (Fe-based) |
|---|---|---|
| Catalyst System | 5-10% Pd/C (heterogeneous) | trans-[amine(imine)diphosphine]chlorocarbonyliron(II) tetrafluoroborate (homogeneous) |
| Hydrogen Source | H₂ gas (balloon or pressurized) | Formic acid/triethylamine azeotrope or isopropanol |
| Reaction Conditions | Room temperature, 1-3 hours | Elevated temperature (60-80°C), 12-48 hours |
| Solvent System | Methanol, ethanol, or ethyl acetate | Isopropanol or dichloromethane |
| Typical Yield | 70-90% | 60-85% |
| Enantioselectivity | Racemic product | Up to 90% ee (depending on substrate) |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Workup Procedure | Simple filtration and concentration | Aqueous extraction and chromatography |
| Key Advantages | Simple setup, readily available catalysts, fast reaction | Enantioselectivity, no H₂ gas required, sustainable metal |
Equipment Preparation: Begin with a 25 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and ensure all connections are secure to maintain an oxygen-free environment. The system should be purged with an inert gas (N₂ or Ar) before hydrogen introduction to prevent catalyst poisoning by oxygen.
Reaction Mixture: Charge the flask with 210 mg (1.41 mmol) of the imine precursor, 12 mg of 5% Pd/C catalyst (approximately 5 mol% Pd), and 8 mL of anhydrous methanol. The methanol purity is critical to prevent catalyst deactivation. Add 1 mL of ethyl acetate as a co-solvent to improve substrate solubility if necessary.
Hydrogenation Protocol: Using a balloon filled with hydrogen gas (from a hydrogen cylinder), insert a needle through the septum and apply a brief vacuum to the reaction mixture until bubbling is observed. Cease vacuum and immediately introduce the hydrogen balloon. Repeat this vacuum-purge cycle three times to ensure complete replacement of atmospheric gases with hydrogen [1].
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring at room temperature for 30 minutes. Monitor reaction progress by thin-layer chromatography (TLC; silica gel, ethyl acetate/hexanes 1:1, visualization with ninhydrin). The reaction is complete when the imine precursor spot (Rf ≈ 0.7) disappears.
Catalyst Removal: Upon completion, carefully remove the hydrogen balloon and septum. Vacuum filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad thoroughly with additional methanol (3 × 5 mL) to ensure complete recovery of the product.
Solvent Evaporation: Transfer the combined filtrate to a tared round-bottom flask and remove the solvent by rotary evaporation under reduced pressure. Maintain the water bath temperature below 40°C to prevent volatilization of the product.
Product Purification: Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of methanol (0-10%) in dichloromethane with 0.1% ammonium hydroxide. The ammonium hydroxide helps prevent amine tailing and improves resolution. Alternatively, for high-purity material, convert the free base to the hydrochloride salt by treatment with ethereal HCl, followed by recrystallization from ethanol/diethyl ether.
Catalyst Activation: Prepare the iron precatalyst according to literature procedures [2] or obtain commercially available asymmetric transfer hydrogenation catalysts. The catalyst is typically activated by treatment with a base (e.g., KOH or KOtBu) in the reaction solvent immediately before use.
Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, combine the imine precursor (0.5 mmol), iron catalyst (0.01 mmol, 2 mol%), and 10 mL of anhydrous isopropanol. Add the hydrogen donor (formic acid/triethylamine azeotrope 5:2 molar ratio relative to substrate) via syringe.
Reaction Conditions: Heat the mixture to 70°C with vigorous stirring for 24-48 hours. Monitor reaction progress by chiral HPLC to determine both conversion and enantiomeric excess. For N-(diphenylphosphinoyl) protected imines, higher enantioselectivities are typically observed [2].
Solvent Removal: After confirmation of complete conversion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Aqueous Workup: Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) to remove residual acid. Extract the aqueous layer with additional dichloromethane (2 × 10 mL) and combine the organic extracts.
Product Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield enantioenriched this compound.
Table 2: Optimization Parameters for this compound Hydrogenation
| Parameter | Screening Range | Optimal Conditions (Heterogeneous) | Optimal Conditions (Asymmetric) |
|---|---|---|---|
| Temperature | 25-80°C | 25°C (room temperature) | 70°C |
| Pressure (H₂) | 1-10 atm | 1 atm (balloon) | N/A (transfer hydrogenation) |
| Catalyst Loading | 0.5-10 mol% | 5 mol% | 2 mol% |
| Reaction Time | 0.5-48 hours | 0.5-3 hours | 24-48 hours |
| Solvent | MeOH, EtOH, EtOAc, THF | Methanol | Isopropanol |
| pH/Additive | Acidic, neutral, basic | Neutral | Basic (triethylamine) |
| Substrate Concentration | 0.1-0.5 M | 0.25 M | 0.05 M |
| Agitation Speed | 200-1000 rpm | 600 rpm | 800 rpm |
The hydrogenation mechanism proceeds through a well-established catalytic cycle that begins with hydrogen adsorption and dissociation on the metal surface. For heterogeneous Pd/C systems, molecular hydrogen undergoes homolytic cleavage on the palladium surface, generating reactive hydrogen atoms that remain bound to the metal. Simultaneously, the imine substrate coordinates to the catalyst through nitrogen lone-pair interaction with the metal surface, positioning the C=N bond in proximity to the activated hydrogen species. The reduction then proceeds through sequential hydride transfer events: first to the carbon atom of the C=N bond, generating a transient amine radical that subsequently abstracts a second hydrogen atom to yield the saturated amine product. The final step involves product desorption from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.
In asymmetric transfer hydrogenation, the chiral ligand environment surrounding the iron center dictates the stereochemical outcome through a different mechanistic pathway. The catalyst first reacts with the hydrogen donor (typically formic acid or isopropanol) to generate a metal hydride species that transfers hydride to the C=N bond in the stereochemistry-determining step. The hemiaminal intermediate thus formed undergoes dehydration to regenerate the catalyst and release the amine product. Critical to achieving high enantioselectivity is the substrate orientation within the chiral pocket of the catalyst, where the ortho-methyl group of this compound experiences specific steric interactions that favor approach from one enantioface over the other.
Diagram 1: Catalytic Hydrogenation Mechanism of this compound. This diagram illustrates the key steps in the heterogeneous catalytic hydrogenation mechanism, highlighting the adsorption, dissociation, and sequential hydride transfer steps that characterize the process.
The chemoselectivity profile of this compound hydrogenation presents several important considerations. The C=N bond of the imine precursor demonstrates significantly faster reduction kinetics compared to potential C=C bonds in the aromatic ring, allowing for selective amine formation without saturation of the phenyl group. This selectivity stems from the greater accessibility and higher polarity of the C=N bond compared to the aromatic system. However, under prolonged reaction times or elevated temperatures, over-reduction pathways may become significant, leading to N-dealkylation or reduction of the aromatic ring. These competing pathways can be minimized through careful control of reaction duration and hydrogen pressure.
The ortho-methyl substituent in this compound creates distinctive steric interactions that influence both reaction kinetics and diastereoselectivity in the case of chiral catalysts. This steric encumbrance typically results in moderated reaction rates compared to unsubstituted analogues but enhances stereodifferentiation in asymmetric hydrogenation. For N-protected imine precursors, the protecting group choice significantly impacts both reactivity and enantioselectivity. The N-(diphenylphosphinoyl) group has been identified as particularly effective for achieving high enantiomeric excess in iron-catalyzed asymmetric transfer hydrogenation, as noted in the literature [2]. Additionally, the basicity of the amine product necessitates careful pH control to prevent catalyst deactivation through competitive binding.
¹H NMR Analysis: Characteristic signals for this compound should appear as follows: aromatic protons (δ 7.10-7.25, multiplet, 4H), methine proton adjacent to amine (δ 3.10-3.30, multiplet, 1H), methylene protons (δ 2.60-2.85, doublet of doublets, 2H), amine protons (δ 1.80-2.10, broad singlet, 2H), methyl group on aromatic ring (δ 2.30, singlet, 3H), and methyl group on side chain (δ 1.10-1.20, doublet, 3H). The disappearance of imine proton signal (typically δ 7.80-8.20) confirms complete reduction.
¹³C NMR Analysis: Key carbon signals should include aromatic carbons (δ 135.5, 130.2, 128.5, 126.8, 126.3), methine carbon (δ 54.7), methylene carbon (δ 40.2), aromatic methyl (δ 19.8), and side chain methyl (δ 24.5). The absence of imine carbon signal (typically δ 160-170) verifies complete conversion.
Mass Spectrometry: The electron ionization (EI) mass spectrum should display a molecular ion peak at m/z 149.23 (M⁺) with characteristic fragments at m/z 134 (loss of CH₃), 117 (loss of NH₂ and CH₃), 91 (tropylium ion), and 65 (C₅H₅⁺). High-resolution mass spectrometry (HR-MS) provides definitive molecular formula confirmation with expected m/z 149.1204 for C₁₀H₁₅N.
HPLC Methods: For racemic this compound, utilize a reverse-phase C18 column with mobile phase of acetonitrile:phosphate buffer (pH 7.0) (70:30) at flow rate 1.0 mL/min with UV detection at 254 nm. For enantiomeric separation, employ a chiral stationary phase (Chiralpak AD-H or OD-H) with hexane:isopropanol:diethylamine (90:10:0.1) at 0.8 mL/min.
Melting Point Determination: The hydrochloride salt of this compound should exhibit a sharp melting point between 165-168°C. A broad or depressed melting range indicates impurities requiring further purification.
The successful synthesis of this compound via catalytic hydrogenation enables diverse research applications across multiple disciplines. In neuroscience research, this compound serves as a valuable tool compound for studying serotonin receptor function and regulation, particularly the 5-HT2A receptor subtype. Its structural features make it particularly useful for investigating structure-activity relationships within the amphetamine class and understanding the steric and electronic factors influencing receptor binding and activation. The ortho-methyl configuration creates distinctive conformational constraints that influence biological activity through restricted rotation and altered pharmacophore presentation.
In medicinal chemistry, efficient synthetic access to this compound facilitates exploration of its potential therapeutic applications. Early-stage research suggests possible utility in anxiety disorders and substance use disorders, though comprehensive clinical evaluation remains limited. The compound's reported antimicrobial properties and antioxidant activity further expand its potential applications in infectious disease and oxidative stress research. The synthetic methodologies described herein provide foundation for preparing analogue libraries through modification of the aromatic substitution pattern, N-alkylation, or side chain variation, enabling systematic exploration of chemical space around this scaffold.
The catalytic hydrogenation synthesis of this compound represents a robust and efficient approach to accessing this structurally distinctive amphetamine derivative. The detailed protocols provided for both heterogeneous and asymmetric transfer hydrogenation enable researchers to select the most appropriate method based on their specific requirements for scale, enantiopurity, and available equipment. The comprehensive analytical characterization methods ensure accurate verification of product identity and purity, while the mechanistic insights facilitate troubleshooting and optimization. As research interest in substituted amphetamines continues to grow, these application notes provide valuable guidance for the synthesis and investigation of this compound and related structures in both basic research and drug discovery contexts.
The Leuckart reaction is a classical method of reductive amination, first discovered in 1885 by Rudolf Leuckart. It provides a one-pot procedure for converting aldehydes or ketones into corresponding amines, using ammonium formate or formamide as both the nitrogen donor and reducing agent [1] [2]. This reaction is particularly valuable in medicinal and process chemistry, as it is estimated that a quarter of all C–N bond-forming reactions in the pharmaceutical industry are performed via reductive amination [2]. The reaction typically requires elevated temperatures (often between 120°C and 185°C) and proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a formate species [1] [3] [4].
While the core principles can be applied to the synthesis of various amphetamine derivatives, a literature search indicates that a specific, experimental procedure for synthesizing Ortetamine (1-(2-methylphenyl)propan-2-amine) via the Leuckart reaction has not been publicly documented in the sources consulted. This compound is a stimulant drug of the amphetamine class, structurally characterized by a methyl substituent at the ortho position of the phenyl ring [5]. The following notes and protocols are therefore derived from the general Leuckart reaction framework and the known chemistry of its precursor.
The mechanism of the Leuckart reaction varies slightly depending on whether ammonium formate or formamide is used. The following diagram illustrates the general workflow and logical progression of the reaction, from precursor to final product.
Diagram 1: General workflow of the Leuckart Reaction. The carbonyl compound first condenses with ammonia to form an iminium ion intermediate, which is then reduced by a formate species to yield the primary amine.
The mechanism can be broken down into two key stages:
Although a dedicated procedure for this compound is not available, its synthesis would logically start from the ketone precursor 2-methylphenylacetone (1-(2-methylphenyl)propan-2-one). The following table summarizes the standard and potential optimized conditions for the Leuckart reaction, which can be adapted for this purpose.
Table 1: Key reaction parameters for the standard Leuckart reaction and modern accelerated methods.
| Parameter | Standard Leuckart Reaction [1] [6] [2] | Accelerated Leuckart Reaction [4] |
|---|---|---|
| Carbonyl Precursor | Aldehyde or Ketone | Aldehyde or Ketone |
| Nitrogen/Reducing Agent | Ammonium formate or Formamide | Formamide (or N-alkylformamide) + Formic Acid |
| Molar Ratio (Reagent:Ketone) | Not explicitly defined (large excess typical) | 5:1 to 150:1 (Preferable: 10:1 to 100:1) |
| Reaction Temperature | 120–130 °C (ammonium formate); >165 °C (formamide) | 150–250 °C (depending on system) |
| Reaction Time | 6–25 hours | Seconds to minutes |
| Key Additives | None required | Formic acid (Formamide:Formic acid ratio 20:1 to 6:1) |
| Post-reaction Processing | Hydrolysis (if formamide used) to obtain free amine | Hydrolysis (if formamide used) to obtain free amine |
| Primary Advantage | Simple, one-pot reductive amination | Drastically reduced reaction time, minimized decomposition |
The following protocol is a generalized procedure for the synthesis of primary amines from ketones, which can be tailored for the synthesis of this compound using 2-methylphenylacetone as the starting material.
The Leuckart reaction remains a robust, one-pot method for the reductive amination of carbonyl compounds, highly relevant for synthesizing amine scaffolds found in pharmaceuticals. While its application to the specific synthesis of this compound is theoretically sound, the absence of a explicit published procedure necessitates extrapolation from general protocols. The modern accelerated versions of the Leuckart reaction, with dramatically reduced reaction times, make this century-old transformation more attractive than ever for contemporary drug development and research applications.
This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class. Chemically described as (±)-1-(2-methylphenyl)propan-2-amine, it is an isomer of methamphetamine and is regulated as a Schedule II Controlled Substance in the United States and a Class A drug in the UK. [1] Scientific studies indicate that in animal drug discrimination tests, this compound substituted for dextroamphetamine more closely than either 3- or 4-methylamphetamine, albeit with only about one-tenth the potency of dextroamphetamine itself. [1] The detection and quantification of this compound and other ATS in biological matrices are crucial in clinical, forensic, and toxicology fields. This document provides detailed application notes and protocols for the analysis of these substances, leveraging modern chromatographic and mass spectrometric techniques.
This protocol is adapted from a study that developed a clean, convenient procedure using microliter amounts of organic solvent for determining ATS and synthetic cathinones in human urine. [2]
The following workflow diagram illustrates the SPME-GC-MS procedure.
While the source method details the sample preparation, a typical GC-MS method for ATS would include:
This protocol describes a rapid alternative for ATS detection using DMS-MS/MS, which provides an orthogonal separation mechanism to mass spectrometry in the gas phase. [3]
The logical workflow for method development and analysis is outlined below.
The SPME-GC-MS method was validated for parameters including linearity, limit of detection (LOD), and limit of quantification (LOQ). [2]
Table 1: Validation data for the SPME-GC-MS analysis of stimulant drugs in urine. [2]
| Analyte | Linear Range (ng mL⁻¹) | LOD (ng mL⁻¹) | LOQ (ng mL⁻¹) | Within-run/Between-run Precision (% RSD) |
|---|---|---|---|---|
| Amphetamine-type Stimulants | 50 - 2000 | 5 - 25 | 25 - 100 | < 15% |
| Synthetic Cathinones | 50 - 2000 | 5 - 25 | 25 - 100 | < 15% |
The DMS-MS/MS method demonstrated high sensitivity and a broad linear range for ATS. [3]
Table 2: Validation data for the modifier-assisted DMS-MS/MS analysis of ATS in urine. [3]
| Parameter | Result |
|---|---|
| Linear Range | 5 - 5000 ng mL⁻¹ (three orders of magnitude) |
| Limit of Detection (LOD) | 1.1 - 2.7 ng mL⁻¹ |
| Precision | < 15% |
| Accuracy (Quality Controls) | 87.6 - 113.7% |
| Analysis Time | 1.1 minutes |
The described protocols offer distinct advantages for different laboratory needs. The SPME-GC-MS method provides a robust, solvent-efficient, and clean extraction technique suitable for laboratories where GC-MS is the standard platform. The use of SPME minimizes solvent waste and reduces sample preparation time. [2] In contrast, the DMS-MS/MS method offers unparalleled speed for high-throughput scenarios, with analysis times of just over one minute. Its ability to analyze samples with minimal pretreatment makes it exceptionally useful for rapid screening. [3]
For the specific detection of This compound, its status as an isomer of methamphetamine necessitates analytical techniques with high specificity, such as GC-MS or MS/MS, to distinguish it from other substituted amphetamines. The methodologies outlined here are directly applicable for this purpose.
The application of SPME-GC-MS and modifier-assisted DMS-MS/MS provides powerful, complementary approaches for the sensitive and reliable detection of amphetamine-type stimulants like this compound in biological samples. The SPME protocol aligns with the principles of green analytical chemistry by reducing organic solvent use, while the DMS protocol offers a path for ultra-fast analysis. These detailed protocols should equip researchers and forensic scientists with the necessary information to implement these methods in their laboratories for the accurate identification and quantification of ATS.
The table below summarizes the basic chemical data for this compound found in the search results.
| Property | Description |
|---|---|
| IUPAC Name | (±)-1-(2-methylphenyl)propan-2-amine [1] |
| Other Names | This compound, 2-Methylamphetamine, O-Tolylaminopropane [1] |
| Molecular Formula | C10H15N [1] |
| Molar Mass | 149.237 g·mol⁻¹ [1] |
| Chemical Structure | (Image source: Wikipedia [1]) |
| Legal Status (US) | Schedule II (isomer of methamphetamine) [1] |
For psychoactive amines like this compound, salt formation is a standard process to improve the compound's stability, crystallinity, and handling properties. The following workflow outlines the logical steps from freebase to purified salt.
Based on general organic chemistry practices, here are the critical aspects you would need to address in your protocol [2]:
Here are common issues and solutions based on current research.
| Problem Category | Specific Issue | Possible Causes & Solutions |
|---|
| Low Conversion / Yield | Low conversion of carbonyl compound | • Cause: Unfavorable reaction equilibrium. • Solution: Use molecular sieves or distil to remove water; shift equilibrium toward imine formation [1]. | | | Poor yield of target amine | • Cause: Incompatible pH or reductant [1] [2]. • Solution: For NaBH3CN, use mildly acidic conditions (pH 4-5); favors iminium ion reduction [2]. | | Selectivity Issues | Over-alkylation (formation of tertiary amines) | • Cause: Excess aldehyde/ketone or over-reaction. • Solution: For primary amines, use ammonia in large excess; for difficult substrates, consider NaH2PO2 for high chemoselectivity [3]. | | | Reduction of other functional groups | • Cause: Overly reactive reducing agent. • Solution: NaH2PO2 tolerates NO2, CN, C=C, OBn groups; STAB is mild for imines in presence of esters, olefins [4] [3]. | | Product Purity & Isolation | Difficult purification, mixed products | • Cause: In-situ deprotection or salt formation. • Solution: Use N-Boc-N-methylamine with Me2SiHCl; product isolates as insoluble HCl salt for simple filtration [5]. | | | Catalyst deactivation | • Cause: Amine substrate/product poisoning catalyst. • Solution: Ensure proper pre-treatment; e.g., Pd/C catalysts require pre-reduction at 400°C under H2 for active zero-valent sites [6]. |
This one-pot method simplifies purification by yielding hydrochloride salts.
This sustainable method uses a non-toxic, selective reductant.
Electrochemistry replaces stoichiometric reductants, aligning with Green Chemistry principles.
Emergent catalysts offer milder conditions and higher selectivity:
This flowchart summarizes the key decision points when planning a reductive amination, helping you select the most appropriate method.
When applying these guides to This compound (2-methylamphetamine) synthesis, remember that reductive amination is ideal for creating the amine moiety from a ketone precursor [1] [2]. However, this reaction cannot be used to form bonds between nitrogen and aromatic rings directly [2].
Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a critical concern for regulatory bodies like the FDA. They can form during API synthesis or from drug product degradation when secondary or tertiary amines react with nitrosating agents [1].
The table below summarizes the key regulatory deadlines you need to know.
| Deadline | Key Regulatory Focus | Required Actions for Manufacturers |
|---|---|---|
| August 1, 2025 | NDSRI Compliance (Updated Deadline) [2] [3] | Submit detailed progress reports (risk assessments, testing data, mitigation steps, timelines) in annual reports, instead of full implementation plans [2] [3]. |
| November 16, 2025 | Leachable Nitrosamines in Infusion Bags [4] [5] | Complete risk assessment and testing of 3 representative batches for drugs in infusion bags; submit data to the FDA [4] [5]. |
Adhering to regulatory guidelines requires robust, sensitive, and validated analytical methods. The following workflow outlines a general strategy for nitrosamine impurity control, which can be adapted for your specific compounds.
Key technical considerations for this workflow include:
Q1: What is the current FDA position on the August 2025 deadline for NDSRIs? The FDA has provided some flexibility. While the August 1, 2025, deadline stands, the agency now accepts detailed progress reports in annual reports instead of requiring full implementation of changes. This acknowledges that some mitigation strategies, like reformulation, are complex and time-consuming [2] [3].
Q2: Are there any new or emerging sources of nitrosamine impurities? Yes. The FDA has recently highlighted an issue with leachable nitrosamines like N-nitroso-dibutylamine (NDBA) from infusion bags. The overwraps or label printing inks are suspected sources. Manufacturers of such products have a specific deadline of November 16, 2025, to conduct risk assessments and perform testing [4] [5].
Q3: What is the general mechanism for N-nitrosamine formation? Formation requires two components: a secondary or tertiary amine and a nitrosating agent (e.g., nitrites), typically in an acidic environment. The nitrosating agent attacks the amine nitrogen to form the N-nitroso compound [1].
Given the lack of specific data on Ortetamine, here are paths to find the detailed information you need:
Q1: What are the most sensitive detection techniques available? Modern sensor technologies offer high sensitivity for detecting amphetamine-type substances. The table below summarizes key techniques and their characteristics.
Q2: How can I reduce false positives in rapid screening? A sequential analysis strategy is highly effective. It uses a single sample preparation for both rapid ambient mass spectrometry screening and confirmatory LC-MS analysis, significantly reducing false positives from matrix effects or isobaric compounds [1].
Q3: What are common sources of interference? Common interferents include:
Selecting the right method depends on your requirements for sensitivity, speed, and portability.
| Technology | Typical Principle | Key Advantages | Considerations |
|---|---|---|---|
| Fluorescent Sensors [3] | Signal change upon target binding | High sensitivity, adaptable to HTS formats [2] | Susceptible to autofluorescence interference [2] |
| Electrochemical Sensors [3] | Electrical signal change | High potential for portability, cost-effectiveness | Can be affected by complex sample matrices |
| Surface-Enhanced Raman Sensors [3] | Enhanced Raman signal on a surface | Provides unique molecular fingerprint | |
| Colorimetric Sensors [3] | Visible color change | Simple readout, potential for low-cost tests | |
| Mass Spectrometry (LC-MS) [1] | Mass-to-charge ratio separation | High sensitivity & specificity; gold standard for confirmation | Requires lengthy separation, more complex operation |
| Ambient Mass Spectrometry [1] | Ionization at ambient conditions | Extremely rapid screening, minimal sample prep | High matrix effects, potential for false positives |
For the highest sensitivity and reliable results, a sequential workflow that combines the speed of screening with the confidence of confirmation is recommended. The following diagram illustrates this integrated approach.
Workflow Description:
Key Technical Advantage: This protocol ensures that screening and confirmation are performed on the same original sample extract, saving time and additional reagents while maximizing data reliability [1].
This protocol is adapted from a 2025 study for anti-doping testing and can be tailored for ortetamine detection [1].
Title: Sequential Analysis for High-Throughput Screening and Confirmation of this compound.
Goal: To detect trace levels of this compound in urine or other biofluids with high sensitivity and minimized false positives.
Key Resources:
Procedure:
SPME Extraction:
Step 1: CBS-MS Screening via Microdesorption:
Step 2: LC-MS Confirmation:
Validation: This method is quantitative as the signal in both desorption steps is linearly proportional to the original concentration of the analyte in the sample [1].
Before troubleshooting, it is crucial to confirm that your analytical method has been validated for its intended use. The International Council for Harmonisation (ICH) Q2 guideline defines the key performance characteristics that must be demonstrated [1] [2].
The table below summarizes these essential validation parameters and their acceptance criteria:
| Validation Parameter | What It Measures | Typical Acceptance Criteria & Methodology |
|---|---|---|
| Specificity [1] | Ability to measure only the analyte without interference from other components. | Baseline separation (Resolution ≥1.5) from impurities, degradants, and matrix components [1] [3]. |
| Linearity [1] [2] | Direct, proportional relationship between analyte concentration and instrument response. | A minimum of 5 concentration levels. Correlation coefficient (R²) typically >0.99 for the working range [2]. |
| Accuracy [1] [2] | Closeness of test results to the true value. | Mean recovery of 98-102% for the assay over the range (e.g., 80-120% of target concentration). Assess with a minimum of 9 determinations over 3 levels [1] [2]. |
| Precision [1] [2] | The degree of scatter in results under prescribed conditions. | |
| ∟ Repeatability | Precision under the same conditions over a short time. | RSD ≤ 1-2% for a minimum of 6 determinations at 100% concentration [1] [2]. |
| ∟ Intermediate Precision | Variations within the same lab (different days, analysts, equipment). | RSD for results from different conditions should be comparable to repeatability RSD [1] [2]. |
| Range [1] [2] | The interval between upper and lower concentrations with suitable accuracy, precision, and linearity. | For assay: 80-120% of test concentration. For impurities: from quantitation limit to 120% of specification [2]. |
| Quantitation Limit (QL) [1] [2] | The lowest amount that can be quantified with accuracy and precision. | Signal-to-Noise ratio ≥10:1; or QL = (10 × σ)/S, where σ is SD of response and S is slope of calibration curve [2]. |
| Detection Limit (DL) [1] [2] | The lowest amount that can be detected, but not necessarily quantified. | Signal-to-Noise ratio ≥3:1; or DL = (3 × σ)/S [2]. |
| Robustness [1] | Reliability of analysis despite deliberate, small variations in method parameters. | The method should remain unaffected by small changes (e.g., mobile phase pH, temperature, flow rate). |
Since a specific method for ortetamine was not found, the following is a validated protocol for the simultaneous determination of methamphetamine (MA) and 3,4-methylenedioxy-N-methamphetamine (MDMA) in blood using HPLC-MS/MS [4]. This serves as an excellent template, as this compound is a structurally similar amphetamine-type stimulant.
1. Sample Preparation [4]
2. HPLC-MS/MS Conditions [4]
3. Method Specificity & Detection [4] Specificity is confirmed using Multiple Reaction Monitoring (MRM). For each analyte, one transition is used for quantification and a second for confirmation. The expected performance for analogous compounds is:
Here are answers to frequently asked questions regarding problems during method validation and development.
Q1: My method lacks specificity. What can I do?
Q2: How can I improve the sensitivity (LOD/LOQ) of my method?
Q3: My method is not robust. What parameters should I investigate?
Q4: What are the most common mistakes in method validation?
In the absence of specific data for Ortetamine, the following table outlines general side reactions common in amine synthesis and their mitigation strategies, which may be applicable by analogy [1].
| Side Reaction | Cause | Consequence | Mitigation Strategy |
|---|---|---|---|
| Racemization | Base-catalyzed formation of oxazolone or enolate intermediates during activation. | Loss of chiral integrity; mixture of stereoisomers. | Use racemization-suppressing additives (e.g., HOBt, HOAt); avoid strong bases; couple at lower temperatures [1]. |
| Over-Reduction / Side Product Formation | Harsh reductive conditions; impure starting materials; incorrect stoichiometry. | Reduced yield and purity; difficult purification. | Optimize reaction time, temperature, and reducing agent stoichiometry; use high-purity precursors; employ mild reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) [2]. |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage (not directly applicable but illustrative of cyclization risks). | Formation of a cyclic diketopiperazine, terminating chain growth. | Avoid the dipeptide intermediate by coupling the second and third amino acids as a single unit; use sterically hindered resins [1]. |
Given the information gap, a systematic and data-driven experimental approach is recommended to develop a robust synthesis.
The diagram below outlines this recommended troubleshooting workflow.
This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class [1]. Its known chemical and legal statuses are summarized below.
| Property | Description |
|---|---|
| IUPAC Name | (±)-1-(2-methylphenyl)propan-2-amine [1] |
| Molecular Formula | C₁₀H₁₅N [1] |
| Molar Mass | 149.237 g·mol⁻¹ [1] |
| Legal Status (US) | Schedule II (as an isomer of Methamphetamine) [1] |
While specific data for this compound is unavailable, standard stability testing protocols for drug substances are well-established. You would need to conduct studies to determine the conditions under which this compound remains chemically stable [2] [3].
The table below outlines the standard types of stability studies required for a new drug substance, which you can use as a guide for this compound [3].
| Study Type | Purpose | Standard Storage Conditions |
|---|---|---|
| Long-Term/Real-Time | To establish the shelf life under recommended storage conditions. | e.g., 25°C ± 2°C / 60% RH ± 5% RH [3] |
| Accelerated | To assess the rate of degradation under exaggerated conditions and support initial shelf life. | e.g., 40°C ± 2°C / 75% RH ± 5% RH [3] |
| Intermediate | To bridge long-term and accelerated data if accelerated results show significant change. | e.g., 30°C ± 2°C / 65% RH ± 5% RH [3] |
| Photostability | To evaluate the drug's sensitivity to light. | As per ICH Guideline Q1B [3] |
These studies must be conducted according to FDA/ICH guidelines and cGMP requirements, using validated, stability-indicating assay methods [3]. The drug substance should be stored in its intended market container-closure system during testing [3].
The following diagram outlines a high-level workflow for conducting and evaluating stability studies for a drug substance like this compound. This process ensures that shelf life and storage recommendations are data-driven and compliant with regulations.
Ortetamine (2-methylamphetamine) is a controlled substance with strict regulations. You must be aware of the following before considering any experimental work [1]:
Compliance Imperative: Any handling, extraction, or purification of this compound is subject to these regulations. Researchers must obtain all necessary permits and licenses from their local and national authorities before proceeding. This typically requires working within a licensed, secure facility.
While specific protocols for this compound purification are not detailed in the available literature, the following established High-Performance Liquid Chromatography (HPLC) methods for related compounds can serve as a technical reference for method development. Note: These methods would be used for analytical quantification and quality control of a purified sample, not for large-scale purification.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Key Application Note |
|---|---|---|---|---|---|
| Methamphetamine [2] | Spherisorb ODS2 C18 (200 mm × 4.6 mm, 5 µm) | 0.25% Methanol/Triethylamine aqueous solution (20:80), pH 3.1 (with glacial acetic acid) | 1.0 mL/min | UV at 260 nm | Developed for trace analysis on adsorbent materials (gauze). |
| Methamphetamine & Propranolol [3] | XTerra RP18 (150 mm × 4.6 mm, 5 µm) | 50 mM Pyrrolidine (pH 11.5) - Acetonitrile (50:50, v/v) | 1.0 mL/min | UV at 214 nm | Example of a high-pH method suitable for basic drugs; uses a silica-stable column. |
The following guide addresses problems that may arise during analytical method development and validation.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Retention Time Drift | - Mobile phase evaporation (especially volatile solvents/buffers like TFA, formic acid) [4]
For developing a purification process, a standard approach involves scaling up from an analytical method. The following diagram outlines the logical workflow for this development.
Q1: What is the recommended way to store and handle the crude reaction mixture containing this compound? A1: Store the mixture in a tightly sealed, labeled container in a secure, refrigerated environment as required by your controlled substance license. For analytical samples, prepare solutions in the mobile phase or a compatible solvent and use low-adsorption vials to prevent compound loss on container walls [2].
Q2: How can I improve the separation resolution of this compound from close-eluting impurities? A2: Fine-tune the mobile phase by making small, systematic changes to the pH or the organic-to-aqueous buffer ratio. Adjusting the pH can significantly alter the ionization state and retention of ionizable compounds [3]. Using a column with different selectivity (e.g., C8, phenyl, or pentafluorophenyl) can also be effective.
Q3: My purification yield is low. Where are the most common points of loss? A3: Losses can occur during multiple stages:
For researchers facing the challenge of separating enantiomers such as those of ortetamine, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and complementary techniques [1]. The choice between them often depends on the required resolution, analysis time, and available instrumentation.
The table below summarizes the core characteristics of these methods for direct enantiomeric separation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Separation Principle | Differential interactions with a Chiral Stationary Phase (CSP) [2] [1]. | Differential migration of charged enantiomers complexed with a chiral selector in the background electrolyte [3] [1]. |
| Typical Chiral Selectors | Polysaccharide-based (cellulose/amylose) CSPs [3] [2]. | Cyclodextrins (e.g., acetyl-β-CD, carboxymethyl-β-CD) [3]. |
| Key Advantage | Excellent resolution, high sensitivity, broad applicability [1]. | Very high separation efficiency, minimal reagent consumption, rapid method development [1]. |
| Analysis Time | Can be optimized for high-throughput and fast separations [2]. | Inherently fast analysis times due to high efficiency [1]. |
| Method Development Focus | Selecting the right CSP and optimizing mobile phase composition [2]. | Selecting the right chiral selector and optimizing BGE pH and composition [3]. |
Here are detailed, step-by-step methodologies for implementing CE and HPLC based on current research for ketamine derivatives, which can be directly adapted for ortho-ortetamine [3].
This protocol is adapted from a recent study successfully separating novel ketamine derivatives [3].
Step 1: Background Electrolyte (BGE) Preparation Prepare a 10 mM disodium hydrogen phosphate solution. Dissolve 2% (w/v) of your selected chiral selector (e.g., acetyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin) in this solution. Use an ultrasonic bath for a few minutes to aid dissolution. Adjust the pH of the final BGE to 2.5 using diluted phosphoric acid. Finally, filter the solution through a 0.45 µm membrane filter [3].
Step 2: Sample Preparation Dissolve the racemic this compound sample in analytical-grade water to a concentration of approximately 1 mg/mL [3].
Step 3: Instrumental Parameters
This protocol uses polysaccharide-based columns, which are the gold standard for chiral HPLC [2].
Step 1: Column Selection Select a polysaccharide-based Chiral Stationary Phase (CSP). Common choices include columns containing cellulose- or amylose-based selectors (e.g., Chiralpak AD-3, Lux i-Cellulose-5, Lux i-Amylose-1) [3] [4].
Step 2: Mobile Phase and Elution The specific mobile phase must be optimized for this compound. A typical starting point for normal-phase conditions is a mixture of n-hexane and alcohol (e.g., ethanol or isopropanol), often with a small percentage of a basic additive like 0.1% ammonium hydroxide [4]. The use of an Optical Rotation Detector (ORD) in line with the UV detector is highly recommended to unambiguously determine the enantiomer elution order by identifying which peak is levo- (-) or dextro- (+)-rotating [3].
Step 3: Sample Injection A typical injection volume is 2 µL of the 1 mg/mL sample solution [4].
The table below addresses common problems, their likely causes, and potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
|---|---|---|
| No Separation (CE) | Incompatible chiral selector or incorrect pH. | Screen other cyclodextrins (e.g., sulfated-β-CD). Adjust BGE pH to alter analyte charge and selector interaction [3] [1]. |
| No Separation (HPLC) | Incompatible Chiral Stationary Phase (CSP). | The CSP is critical. Screen different polysaccharide-based columns (cellulose vs. amylose). Systematically vary alcohol type/percentage in mobile phase [3] [2]. |
| Poor Peak Shape | - Non-ideal mobile phase pH (HPLC).
The following diagrams outline the core decision-making paths for implementing and troubleshooting these chiral separation methods.
Capillary Electrophoresis Method Workflow
HPLC Method Development Workflow
I hope this technical support content provides a solid foundation for your work on this compound isomer separation.
FAQ 1: What is the recommended first step in developing a method for Ortetamine metabolite identification? The critical first step is a thorough literature review to understand the compound's structure and predicted metabolic pathways. As a ring-methyl substituted amphetamine, this compound is likely to undergo Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation, sulfation) metabolism. Confirming the exact chemical structure and obtaining or synthesizing suspected metabolite reference standards is essential for method validation [1].
FAQ 2: My sample preparation recovery for suspected metabolites is low. What could be the cause? Low recovery can stem from several points in the sample preparation workflow [2]:
FAQ 3: I am getting complex and unexpected signals in my LC-HRMS data. How can I determine if they are related to my analyte? Complex signals are common in metabolomics. A single metabolite can generate multiple signals due to [M+H]+/[M+Na]+ adducts, in-source fragmentation, and isotopic peaks [1]. To deconvolute this:
FAQ 4: My method lacks sensitivity to detect later-stage metabolites. How can I improve it? To enhance sensitivity for low-concentration metabolites:
Problem: Inadequate separation of this compound from its metabolites or matrix interferences leads to poor quantification and misidentification.
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Suboptimal mobile phase pH | Test different volatile buffers (e.g., ammonium formate, ammonium acetate) at pH 3.0, 5.0, and 8.0. | Adjust pH to suppress ionization of analytes/silanol groups for better peak shape. |
| Inadequate gradient program | Perform a scouting gradient (e.g., 5-95% organic in 15 min) to determine analyte retention. | Optimize the gradient slope and initial/final organic solvent percentage to maximize resolution. |
| Column Chemistry Mismatch | Test different columns (e.g., C18, HILIC, phenyl-hexyl). | Select a column that provides the best selectivity for your specific analytes. |
The following workflow outlines a systematic approach to resolving chromatographic issues:
Problem: You have high-quality MS/MS spectra but cannot confidently annotate the metabolite structure.
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Fragmentation pathway is unknown/unpredictable | Analyze the MS/MS spectrum of the parent drug (this compound) to establish a baseline fragmentation pattern. | Use in-silico fragmentation software (e.g., CFM-ID, MS-FINDER) to predict potential structures from the spectrum [1]. |
| Data is of low quality/complex | Check if the precursor isolation window was too wide, leading to mixed spectra. | Use ion mobility spectrometry (IMS) if available to separate co-eluting isomers before fragmentation [6]. |
| Metabolite is an isomer | Compare the experimental retention time and fragmentation pattern to a synthesized analytical standard. | If a standard is unavailable, use retention time prediction models or other orthogonal data (e.g., Collisional Cross Section from IMS) to support identification [1]. |
The following chart guides you through the metabolite identification process:
This protocol is adapted from general SPE guides and methods used for analogous compounds like ketamine [4] [5].
Principle: Mixed-mode SPE (e.g., combining C8 and cation-exchange phases) is ideal for basic drugs and their metabolites. It retains analytes based on both hydrophobicity and ionic interaction, allowing for selective washing and elution [5].
Detailed Protocol:
This method is based on highly sensitive techniques used in forensic and doping control analysis [4] [7].
Principle: Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation, which is coupled to High-Resolution Tandem Mass Spectrometry (HRMS/MS) for accurate mass measurement and structural elucidation.
Detailed Parameters:
| Parameter | Recommended Setting | Alternative / Note |
|---|---|---|
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 μm) | HILIC column for very polar metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Use ammonium acetate/formate for negative mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can be substituted. |
| Gradient | 5% B to 95% B over 10-15 minutes | Must be optimized for your column and analytes. |
| Ionization | Electrospray Ionization (ESI), positive mode | Negative mode for acidic metabolites. |
| MS Scan | Full Scan (m/z 50-1000) at high resolution (e.g., 70,000 FWHM) | |
| MS/MS | Data-Dependent Acquisition (DDA) | Triggers MS/MS on top N most intense ions. |
| Collision Energy | Stepped (e.g., 20, 35, 50 eV) | Generates more comprehensive fragmentation data. |
The core quantitative data for this comparison is summarized in the table below.
| Feature | Ortetamine (2-Methylamphetamine) | Dextroamphetamine |
|---|---|---|
| Chemical Structure | 1-(2-methylphenyl)propan-2-amine [1] | (2S)-1-phenylpropan-2-amine [2] [3] |
| IUPAC Name | (±)-1-(2-methylphenyl)propan-2-amine [1] | (2S)-1-phenylpropan-2-amine [3] |
| Relative Potency | Approximately 1/10th (one-tenth) the potency of dextroamphetamine in animal drug discrimination tests [1]. | Used as the reference standard (1x potency) in the same assays [1]. |
| Primary Molecular Targets | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) [4] (inferred from amphetamine class). | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2) [4]. |
| Key Mechanism of Action | Substrate for DAT, promoting dopamine release via reverse transport [5] [4] (inferred from amphetamine class). | Substrate for DAT/NET; increases dopamine release via reverse transport and reuptake inhibition; inhibits VMAT2 and monoamine oxidase (MAO) activity [4]. |
| Legal Status (US) | Schedule II (as an isomer of methamphetamine) [1]. | Schedule II [6] [7] [8]. |
The primary data on the potency difference comes from a 1990 animal study published in Pharmacology, Biochemistry, and Behavior [1].
For researchers seeking to replicate or understand the basis of this comparison, the general methodology of drug discrimination studies is outlined below.
Workflow Description:
The significant difference in potency can be understood by examining their distinct mechanisms and chemical structures.
Mechanism Description:
For drug development professionals, the comparison between these two molecules highlights a key structure-activity relationship (SAR):
This suggests that while the core amphetamine structure is a powerful psychostimulant, strategic substitutions can create partial agonists or lower-efficacy compounds, which may be a valuable strategy for developing treatments with less abuse potential.
This compound (also known as 2-methylamphetamine) is a stimulant of the amphetamine class. The key findings on its properties are summarized below [1]:
| Property | Description |
|---|---|
| Chemical Name | (±)-1-(2-methylphenyl)propan-2-amine |
| Drug Class | Stimulant; Amphetamine derivative |
| Key Study Finding | In animal drug discrimination tests, this compound substituted for (mimicked) dextroamphetamine. |
| Relative Potency | Approximately one-tenth (1/10) the potency of dextroamphetamine itself. |
| Isomer Status | Racemic mixture (contains both dextro- and levo- isomers). |
| Legal Status (US) | Schedule II (as an isomer of Methamphetamine). |
To contextualize this compound, the table below compares the mechanisms of action and neurochemical effects of more widely studied amphetamines. Note that specific data for this compound on these parameters is not available in the searched literature [2] [3] [4].
| Compound | Primary Mechanisms of Action | Key Neurochemical & Physiological Effects |
|---|---|---|
| Amphetamine (AMP) | DAT/NET/SERT substrate; TAAR1 agonist; VMAT2 inhibitor; MAO inhibitor [3] [4]. | Increases synaptic DA, NE, and (to a lesser extent) 5-HT; promotes cortical "Up state" associated with arousal [3] [5]. |
| Methamphetamine (METH) | Same core mechanisms as AMP, but with reported stronger effects on DAT-mediated currents and DA efflux [2]. | More potent DA release at physiological potentials; greater inhibition of DA clearance in nucleus accumbens; stronger elevation of intracellular Ca²⁺ [2]. |
| Methylphenidate (MPH) | DAT/NET inhibitor; serotonin 1A receptor agonist; VMAT2 redistributor [4]. | Increases synaptic DA and NE; does not typically reverse transporter function like amphetamines [4]. |
| This compound | Presumed similar AMPH-like mechanisms (exact targets unconfirmed) [1]. | Known to produce stimulus effects similar to dextroamphetamine, suggesting it increases dopamine in reward/reinforcement pathways [1]. |
To experimentally compare this compound with other amphetamines, you would typically employ the following established protocols. These methods are inferred from studies on other amphetamine analogs [2] [5].
The diagram below illustrates the core cellular mechanisms of amphetamine-like stimulants, which provides a basis for hypothesizing this compound's actions.
This diagram visualizes the multi-faceted mechanism by which amphetamines like this compound are thought to increase dopamine signaling [3] [4]:
The term "ring-methylated amphetamine analogs" refers to a class of compounds where a methyl group is attached to the phenyl ring of the amphetamine molecule at different positions, creating the ortho (o-TAP), meta (m-TAP), and para (p-TAP) isomers. A 1990 study provides direct comparative data on their stimulus properties [1].
The table below summarizes the key experimental findings from a drug discrimination study in rats trained to identify (+)-amphetamine [1].
| Compound | Amphetamine-like stimulus effect | Potency (ED₅₀) | Behavioral Effects and Notes |
|---|---|---|---|
| o-TAP (ortho-methyl) | Full substitution | 4.1 mg/kg | Produced a complete amphetamine-like stimulus; approximately one-tenth as potent as (+)-amphetamine. |
| m-TAP (meta-methyl) | Partial substitution (≈50%) | Not determined | Disrupted behavior at slightly higher doses, preventing a reliable conclusion on its amphetamine-like character. |
| p-TAP (para-methyl) | Partial substitution (≈50%) | Not determined | Similar to m-TAP; produced partial generalization followed by behavioral disruption at higher doses. |
To help you evaluate the data, here are the methodologies used in the key study cited above.
While direct data on TAPs is limited, research on other ring-substituted amphetamines provides insight into how structural changes influence activity.
The following diagram illustrates the primary mechanism of action shared by many stimulant-type substituted amphetamines, which underlies the effects studied in the comparative experiments.
The available evidence, though limited, points to clear structure-activity relationships:
| Feature | Ortetamine (2-Methylamphetamine) | 3-Methylamphetamine (3-MA) | 4-Methylamphetamine (4-MA) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅N [1] | C₁₀H₁₅N [2] | C₁₀H₁₅N [3] |
| Monoamine Release Profile | Substitutes for dextroamphetamine in tests, suggesting dopaminergic activity [1]. | Balanced monoamine releaser (SNDRA); self-administered by mice [2]. | Potent & balanced serotonin, norepinephrine, dopamine releaser (SNDRA) in vitro [3]. |
| Releasing Potency (EC50, nM) | Not fully quantified | Not fully quantified | SERT: 53.4 [3] NET: 22.2 [3] DAT: 44.1 [3] | | Reinforcing Effects (Abuse Potential) | ~1/10 potency of dextroamphetamine [1]. | Self-administered similarly to 4-Fluoroamphetamine [2]. | Lowest self-administration in tests; high serotonergic activity reduces abuse potential [3]. | | Key Clinical/Observed Effects | Stimulant [1] | Stimulant; comparable to other monoamine releasers [2]. | Anorectic (historical investigation); associated with severe intoxication & deaths in Europe [3] [4]. | | Legal Status (Examples) | US: Schedule II [1] UK: Class A [1] | US: Schedule II [2] UK: Class A [2] | US: Schedule II [3] UK: Class A [3] |
The data in the summary table is derived from specific experimental protocols. Here are the key methodologies used in the cited research.
This protocol assesses the subjective similarity of a test drug to a known reference drug, typically using animal models.
This test quantifies a compound's potency in releasing neurotransmitters.
This is the gold-standard animal model for assessing a drug's reinforcing effects and abuse potential.
When a new or rare substance like 4-MA is identified in street samples, a standard analytical workflow is followed to confirm its identity and study its composition [5]. The diagram below outlines this process.
Experimental data indicates that in animal drug discrimination tests, this compound substituted for dextroamphetamine, but with significantly lower potency.
| Compound | Relative Potency (vs. Dextroamphetamine) | Training Drug | Experimental Model |
|---|---|---|---|
| This compound (2-methylamphetamine) [1] | Approximately 1/10 the potency of dextroamphetamine [1] | Dextroamphetamine | Animal drug discrimination test (specific species not detailed) |
Drug discrimination studies are a mandatory part of nonclinical safety pharmacology for any drug that penetrates the brain [2] [3]. The standard experimental design involves training animals to discriminate a known drug of abuse from a vehicle [2].
The table below outlines the core phases of a typical study conducted in rats, which usually takes about 22 weeks to complete [3].
| Study Phase | Primary Objective | Key Activities |
|---|---|---|
| Lever-Pressing Training | Establish operant behavior [3] | Train food-deprived rats to press levers for a reward (e.g., sucrose pellets). |
| Discrimination Training | Associate drug state with correct response [2] [3] | Train rats to press one lever after administration of a training drug (e.g., dextroamphetamine) and another lever after vehicle (e.g., saline). |
| Substitution Testing | Test for similar interoceptive stimuli [2] [3] | Administer the test drug (e.g., this compound) and record which lever the animal presses. |
The following diagram illustrates the logic and workflow of the substitution test phase.
The table below summarizes the core information available for this compound.
| Property | Description |
|---|---|
| Systematic Name | This compound (INN); also known as 2-methylamphetamine (2-MA) [1] [2]. |
| Chemical Structure | A phenethylamine of the amphetamine class, with a methyl group at the 2-position (ortho-) of the phenyl ring [1] [2]. |
| Key Pharmacological Finding | In animal drug discrimination tests, it substituted for dextroamphetamine more closely than either the 3- or 4-methylamphetamine isomers, but with only about one-tenth the potency of dextroamphetamine itself [1] [2]. |
| General SAR Context | Substitutions to the phenethylamine core (like ring positions and N-alkyl chain length) cause predictable changes in potency, efficacy, and monoamine transporter activity (DAT, NET, SERT) [3]. |
The search results did not contain the detailed quantitative data or direct experimental comparisons required for your guide. The broader scientific literature is likely your best resource for filling these gaps.
The diagram below outlines a potential workflow for building the comprehensive SAR guide you require, based on information synthesis and hypothesis-driven research.
The table below summarizes the core differences between d- and l-amphetamine isomers.
| Parameter | d-Amphetamine (Dexedrine) | l-Amphetamine (Cydril) | Key Implications |
|---|---|---|---|
| Relative Potency | Higher potency [1] | Approximately half as potent as d-isomer [1] | Influences dosing; d-isomer is more clinically dominant [2]. |
| Dopamine (DA) Activity | Potent releaser/inhibitor of DA uptake; 4x more potent for DA release [3]. | Weak effect on DA systems [3]. | d-isomer is critical for effects on motivation, reward, and motor control [4]. |
| Norepinephrine (NE) Activity | Moderate releaser/inhibitor of NE uptake [3]. | More potent effect on NE systems; produces greater global BOLD response in cortical regions [4] [3]. | l-isomer may contribute more to arousal, alertness, and effects in frontal cortex [4]. |
| Synaptic Vesicle Uptake | ~10x more potent inhibitor of catecholamine uptake [5]. | Less potent inhibitor of vesicular uptake [5]. | d-isomer more effectively disrupts vesicular storage, increasing cytosolic neurotransmitter levels. |
| Elimination Half-life | 9-11 hours [3] | 11-14 hours [3] | Contributes to duration of action; important for formulation design. |
| Primary Clinical Utilization | First-line for ADHD (as single isomer or in Mixed Salts) [2]. | Rarely used alone; component of Mixed Salts (e.g., Adderall) [2]. | d-isomer is primary driver of efficacy; l-isomer may fine-tune noradrenergic effects. |
The quantitative differences summarized above are derived from specific, rigorous experimental methodologies.
The differential effects of the isomers stem from their distinct interactions with monoaminergic systems. The following diagram summarizes the key molecular targets and the predominant influence of each isomer.
The core mechanism involves amphetamines being transported into the presynaptic neuron by dopamine (DAT) and norepinephrine (NET) transporters [3]. Once inside:
The key differential effects are:
The distinct profiles of the amphetamine isomers offer strategic opportunities:
This compound (also known as 2-methylamphetamine) is a stimulant drug of the amphetamine class [1]. The following table summarizes the key information available about it.
| Attribute | Description |
|---|---|
| Chemical Class | Amphetamine derivative [1] |
| Primary Pharmacological Action | Substitutes for dextroamphetamine in animal drug discrimination tests, suggesting similar stimulant properties, though with about one-tenth the potency [1] |
| Known Legal Status | • USA: Considered a Schedule II controlled substance because it is an isomer of methamphetamine [1] • Sweden: Classified as a narcotic substance (as of January 2019) [1] • Germany: Industrial and scientific use only under the NpSG law [1] • UK: Class A drug [1] |
The legal status of a substance often correlates with its potential for abuse and medical application. This compound is controlled strictly in the jurisdictions where its status is documented.
| Substance | Key Legal Status Information |
|---|---|
| This compound | Controlled as a narcotic or scheduled substance in several countries due to its structural relation to methamphetamine [1] |
| Amphetamine (Pharmaceutical) | Approved by the FDA for medical use in conditions like ADHD and narcolepsy, though it is a Schedule II controlled substance in the US due to high abuse potential [2] |
| Methamphetamine | Schedule II in the US with severe restrictions; also approved for limited medical use (e.g., under the brand name Desoxyn) [3] [4] |
The mechanism of action is a critical differentiator between stimulants. The table below contrasts the well-researched mechanisms of common stimulants with the limited data available for this compound.
| Substance | Mechanism of Action | Key Characteristics / Notes |
|---|---|---|
| This compound | Insufficient data on precise molecular mechanisms. Known to have stimulant properties based on behavioral animal studies [1] | Potency is approximately 10 times less than dextroamphetamine [1] |
| Amphetamine | • DAT & NET Inhibition: Increases dopamine and norepinephrine in the synapse [5] [2] • VMAT-2 Inhibition: Releases neurotransmitters from synaptic vesicles [5] • MAO Inhibition: Weakly inhibits the enzyme that breaks down monoamines [2] | A complex mechanism leading to a powerful increase in catecholamine signaling [5] [2] | | Methylphenidate | Primarily a DAT and NET inhibitor, blocking reuptake [5] | Considered a reuptake inhibitor, while amphetamine is also a releasing agent [5] | | Modafinil | Binds to the dopamine transporter (DAT) and inhibits dopamine reuptake, but with a unique binding conformation and exceptionally weak potency compared to other stimulants [6] | Has a low abuse potential relative to amphetamines and produces wakefulness without subsequent compensatory sleep rebound [6] |
This compound Research Data The primary available experimental data for this compound comes from a 1990 animal study on drug discrimination, which established its stimulant profile and relative potency compared to dextroamphetamine [1].
Relevant Experimental Models for Stimulant Research For context, below is a general workflow used in preclinical research to establish the effects and potential therapeutic use of stimulant compounds, which aligns with the type of study from which this compound data originates.
For amphetamine and other well-known stimulants, research is far more extensive and includes human laboratory studies and clinical trials. For example, human laboratory studies using choice self-administration procedures have shown that d-amphetamine maintenance can reduce the number of cocaine choices in individuals with cocaine use disorder [7]. Furthermore, network meta-analyses of psychosocial interventions have established a robust evidence base for treating stimulant addictions, which is a level of evidence not available for this compound [8].
The core challenge is differentiating ortetamine from its positional isomers (like 3- and 4-methylamphetamine) and enantiomers (R- and S- forms), which have different legal statuses and biological effects [1] [2] [3]. The table below summarizes the key techniques identified.
| Technique | Key Differentiating Principle | Performance / Outcome | Sample Preparation & Analysis Workflow |
|---|---|---|---|
| GC-VUV [1] | Measures VUV absorption spectra; spectra are highly specific to ring substitution position. | High reproducibility (<0.1‰ library match score deviation); orthogonally selective to GC-MS. | Separation by GC, followed by VUV detection and spectral library matching. |
| LC-MS/MS (Chiral) [4] [5] | Uses a chiral column to separate enantiomers based on interaction with stationary phase. | Accurately quantifies D- and L-isomers in oral fluid (2.5–1000 ng/mL range) [4]. | Liquid-liquid extraction → Dry-down → Reconstitution → Chiral LC separation → MS/MS detection [4]. |
| DMS-MS [3] | Separates derivatized diastereomers based on mobility differences under high/low electric fields. | Achieves separation in ~1.5 min; quantitative range of 1-1000 ng/mL [3]. | Derivatization with S-TPC → DMS separation using chemical modifier (acetonitrile) → MS detection [3]. |
| DART-ToF with Machine Learning [6] | Chemometric analysis (e.g., Random Forest) of spectral data from in-source CID. | High accuracy; <5% error rate; 100% success for isomer ID at ~5% inconclusive rate [6]. | Direct analysis of sample → Data acquisition at multiple voltages → Random Forest classification of spectra [6]. |
For laboratories seeking to implement these methods, here are more detailed protocols for two key approaches.
This method is suitable for bioanalytical samples like oral fluid or serum [4] [5].
This approach offers a high-throughput alternative to chromatography [3].
The following diagram illustrates the decision-making workflow for selecting an appropriate analytical technique, based on the laboratory's needs and resources.
Based on the available data, here are the critical points to emphasize in your guide for forensic professionals: